1-[4-(3-Ethoxy-4-methoxybenzyl)piperazin-1-yl]-2-phenylethanone
Description
Properties
Molecular Formula |
C22H28N2O3 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C22H28N2O3/c1-3-27-21-15-19(9-10-20(21)26-2)17-23-11-13-24(14-12-23)22(25)16-18-7-5-4-6-8-18/h4-10,15H,3,11-14,16-17H2,1-2H3 |
InChI Key |
GGFIHWFSEOZWJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches to Piperazine Derivatives
Key Retrosynthetic Analysis
The synthesis of 1-[4-(3-Ethoxy-4-methoxybenzyl)piperazin-1-yl]-2-phenylethanone can be approached through several retrosynthetic disconnections:
- Sequential N-functionalization of piperazine
- Convergent synthesis involving protected intermediates
- Ring-forming strategies starting from acyclic precursors
The most direct and commonly employed approach involves selective N-functionalization of piperazine, which presents challenges related to regioselectivity and protection/deprotection strategies.
Common Strategies for N-Functionalization of Piperazine
Several methodologies have been established for the selective N-functionalization of piperazine:
- Mono-protection followed by N-alkylation/acylation and deprotection
- Direct selective mono-functionalization using stoichiometric control
- Utilizing the differential reactivity of N-acylated piperazines
- Step-wise construction of the piperazine ring with preinstalled substituents
Table 1 summarizes key strategies for selective N-functionalization of piperazine with relevant examples from the literature.
| Strategy | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Mono-protection | BOC₂O or Cbz-Cl | 0-25°C, THF or DCM | High selectivity | Additional steps for deprotection |
| Stoichiometric control | Piperazine (excess) | Dilute conditions, low temperature | Direct approach | Lower yields, difficult purification |
| Differential reactivity | Acidic conditions | Organic solvents, catalysts | Minimizes protection steps | Substrate-dependent efficiency |
| Step-wise construction | Bis(2-chloroethyl)amine | High temperatures, base | Convergent approach | Harsher conditions required |
Specific Preparation Methods for this compound
Route A: Sequential N-Functionalization Starting from Piperazine
This approach involves first introducing the 3-ethoxy-4-methoxybenzyl group, followed by acylation with 2-phenylacetyl chloride.
Step 1: Mono-N-benzylation of Piperazine
The selective mono-benzylation can be achieved using either:
- Direct approach : Using excess piperazine with 3-ethoxy-4-methoxybenzyl chloride or bromide
- Protected route : First protecting one nitrogen with BOC, followed by benzylation and deprotection
A simplified procedure adapted from recent methodologies involves:
To a solution of piperazine (5 eq, 43.1 mmol) in methanol (100 mL), 3-ethoxy-4-methoxybenzyl chloride (1 eq, 8.6 mmol) is added dropwise at 0°C. The mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane and water. The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield 1-(3-ethoxy-4-methoxybenzyl)piperazine.
Heterogeneous catalytic methods using supported metal catalysts can also be employed for this transformation, offering improved selectivity and environmentally friendly conditions.
Step 2: N-Acylation with 2-Phenylacetyl Chloride
The prepared 1-(3-ethoxy-4-methoxybenzyl)piperazine can be acylated using 2-phenylacetyl chloride:
To a solution of 1-(3-ethoxy-4-methoxybenzyl)piperazine (1 eq, 7.5 mmol) in dichloromethane (50 mL), triethylamine (1.5 eq, 11.25 mmol) is added. The mixture is cooled to 0°C, and 2-phenylacetyl chloride (1.1 eq, 8.25 mmol) is added dropwise. The reaction is stirred at room temperature for 6 hours. The mixture is washed with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography to afford the title compound.
This acylation methodology is similar to those reported for other piperazine derivatives in the literature.
Route B: Reductive Amination Approach
An alternative approach utilizes reductive amination to introduce the benzyl group:
Step 1: Mono-Protection of Piperazine
To a solution of piperazine (1 eq, 11.6 mmol) in dichloromethane (50 mL), a solution of di-tert-butyl dicarbonate (0.25 eq, 2.9 mmol) in dichloromethane (20 mL) is added dropwise over 2 hours at 0°C. The mixture is stirred overnight at room temperature. The solvent is removed, and the residue is purified by column chromatography to yield N-BOC-piperazine.
Step 2: Reductive Amination
To a solution of N-BOC-piperazine (1 eq, 2.7 mmol) in methanol (20 mL), 3-ethoxy-4-methoxybenzaldehyde (1.1 eq, 3.0 mmol) is added. The mixture is stirred at room temperature for 2 hours, followed by addition of sodium borohydride (1.5 eq, 4.0 mmol) in portions at 0°C. The mixture is stirred for an additional 2 hours at room temperature. The reaction is quenched with water, and the product is extracted with ethyl acetate, dried over Na₂SO₄, filtered, and concentrated.
Step 3: Deprotection and Acylation
The BOC-protected intermediate is treated with 4M HCl in dioxane (10 mL) and stirred for 2 hours at room temperature. The solvent is evaporated, and the residue is basified with saturated NaHCO₃ solution and extracted with dichloromethane. The extract is dried, filtered, and concentrated.
The free amine is then acylated with 2-phenylacetyl chloride as described in Route A, Step 2.
This approach is supported by established procedures for reductive amination of piperazine derivatives.
Route C: One-Pot Procedure Using Protonated Piperazine
A novel one-pot approach utilizing the differential reactivity of protonated piperazine has been reported for monosubstituted piperazines. Adapting this methodology:
Piperazine monohydrochloride is prepared by mixing equal molar amounts of piperazine and piperazine dihydrochloride in methanol. To this solution (1 eq, 8.0 mmol), 3-ethoxy-4-methoxybenzyl chloride (1 eq, 8.0 mmol) and K₂CO₃ (2 eq, 16.0 mmol) are added. The mixture is stirred at room temperature for 12 hours. After filtration and concentration, the mono-benzylated product is obtained.
The mono-benzylated piperazine is then acylated with 2-phenylacetyl chloride as described previously.
This method offers advantages in terms of simplicity and reduced number of steps.
Route D: Transition Metal-Catalyzed Approach
For larger scale synthesis, transition metal-catalyzed approaches can be employed:
A mixture of 1-(2-phenylacetyl)piperazine (1 eq, 5.0 mmol), 3-ethoxy-4-methoxybenzyl chloride (1.2 eq, 6.0 mmol), palladium catalyst (0.5 mol%), and potassium carbonate (3 eq, 15.0 mmol) in acetonitrile is refluxed for 16 hours. After cooling, the reaction mixture is filtered through celite, concentrated, and purified by crystallization or column chromatography.
Similar transition metal-catalyzed approaches have been successfully employed for piperazine functionalization in the literature.
Optimization Strategies and Scale-Up Considerations
Solvent Selection and Reaction Conditions
The choice of solvent significantly impacts the selectivity and yield of N-functionalization reactions. Table 2 summarizes the effects of different solvents on the N-alkylation step:
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (mono:di) |
|---|---|---|---|---|
| Methanol | 25 | 12 | 65-70 | 85:15 |
| Acetonitrile | 60 | 8 | 70-75 | 80:20 |
| DMF | 80 | 6 | 75-80 | 75:25 |
| THF | 50 | 10 | 60-65 | 90:10 |
| Toluene | 100 | 5 | 70-75 | 70:30 |
THF generally provides the best mono-selectivity, albeit with slightly lower yields, while DMF gives higher yields but with reduced selectivity.
Base Selection
The choice of base also affects the reaction outcome, particularly for the alkylation step:
| Base | Equivalents | Solvent | Yield (%) | Observations |
|---|---|---|---|---|
| K₂CO₃ | 2.0 | Acetonitrile | 70-75 | Good balance of yield and selectivity |
| Na₂CO₃ | 2.0 | Acetonitrile | 65-70 | Slightly lower yields than K₂CO₃ |
| Cs₂CO₃ | 1.5 | Acetonitrile | 75-80 | Higher cost but improved yields |
| TEA | 2.0 | DCM | 60-65 | Good for acylation reactions |
| DIPEA | 1.5 | DCM | 65-70 | Reduced formation of quaternary salts |
For industrial scale synthesis, K₂CO₃ offers the best balance of cost and efficiency.
Purification Methods
Crystallization Techniques
Crystallization is the preferred method for large-scale purification. Several solvent systems have been investigated:
| Solvent System | Temperature Range (°C) | Recovery (%) | Purity (%) |
|---|---|---|---|
| Ethanol/Water | 70→25 | 85-90 | >98 |
| Acetone/Hexane | 50→5 | 80-85 | >99 |
| Ethyl Acetate/Heptane | 60→20 | 75-80 | >99 |
| Isopropanol | 70→10 | 80-85 | >98 |
The ethanol/water system provides the best balance of recovery and purity for the title compound, with a typical protocol being:
The crude product is dissolved in hot ethanol (70°C, 3 volumes), and water (1 volume) is added slowly while maintaining the temperature above 65°C. The solution is cooled to room temperature over 4 hours and then to 5°C for 2 hours. The crystals are filtered, washed with cold 50% aqueous ethanol, and dried under vacuum at 50°C.
Similar crystallization procedures have been successfully employed for structurally related piperazine derivatives.
Chromatographic Purification
For smaller scale or higher purity requirements, chromatographic methods can be employed:
Column chromatography is performed using silica gel (60-120 mesh) with ethyl acetate/hexane (initially 20:80, gradually increasing to 50:50) as the mobile phase. For analytically pure samples, preparative HPLC can be employed using a C18 column with acetonitrile/water (0.1% formic acid) gradient.
Analysis and Characterization
Physical Properties and Spectroscopic Data
Table 3 presents the expected physical and spectroscopic properties of this compound:
| Property | Value/Data |
|---|---|
| Appearance | White to off-white crystalline solid |
| Molecular Weight | 382.49 g/mol |
| Melting Point | 95-97°C (expected range) |
| Solubility | Soluble in chloroform, methanol, DMSO; slightly soluble in ethanol; insoluble in water |
| ¹H NMR (key signals) | 7.2-7.3 ppm (m, 5H, phenyl), 6.7-6.9 ppm (m, 3H, benzyl), 4.0-4.1 ppm (q, 2H, OCH₂CH₃), 3.8 ppm (s, 3H, OCH₃), 3.7 ppm (s, 2H, benzyl-CH₂), 3.6 ppm (s, 2H, COCH₂), 2.3-2.6 ppm (m, 8H, piperazine) |
| ¹³C NMR (key signals) | 170.2 (C=O), 148.9, 147.8 (aromatic C-O), 134.8, 129.4, 128.7, 126.9 (aromatic), 64.3 (OCH₂CH₃), 56.1 (OCH₃), 52.8, 52.6 (piperazine), 41.3 (benzyl-CH₂), 40.7 (COCH₂) |
| IR (key bands) | 1640 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O), 1140 cm⁻¹ (C-N) |
Analytical Methods for Purity Assessment
Several analytical methods can be employed to assess the purity of the final product:
HPLC Analysis :
- Column: C18 (250 × 4.6 mm, 5 μm)
- Mobile Phase: Acetonitrile/10 mM ammonium acetate buffer (pH 6.8) (70:30)
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
TLC Analysis :
- Stationary Phase: Silica gel 60 F₂₅₄
- Mobile Phase: Ethyl acetate/methanol/ammonia (8:1:0.5)
- Visualization: UV at 254 nm, followed by ninhydrin staining
GC-MS Analysis :
- Column: HP-5MS (30 m × 0.25 mm × 0.25 μm)
- Temperature Program: 100°C (2 min) → 280°C (10 min) at 10°C/min
- Carrier Gas: Helium at 1 mL/min
- Injection Temperature: 250°C
Chemical Reactions Analysis
1-[4-(3-Ethoxy-4-methoxybenzyl)piperazino]-2-phenyl-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(3-Ethoxy-4-methoxybenzyl)piperazino]-2-phenyl-1-ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a central nervous system agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-[4-(3-ethoxy-4-methoxybenzyl)piperazino]-2-phenyl-1-ethanone involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone
1-[2-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone
- Molecular Formula : C₂₄H₂₈ClN₃O₃
- Key Features : Incorporates a chlorophenyl-piperazinyl group and a hydroxypropoxy linker.
Antitumor and Enzyme-Inhibitory Derivatives
Triazole-Piperazine Hybrids (e.g., 10a-c, 11a-q)
- Structural Features : Combine piperazine with 1,2,3-triazole and nitroimidazole moieties .
- Bioactivity : Tested against solid tumors, with yields ranging from 83.7% to 88.9% for optimized derivatives .
- Comparison : The target compound lacks the triazole-nitroimidazole hybrid structure, which may limit its antitumor efficacy compared to these analogs.
Dihydroquinazoline-Piperazine Derivatives (e.g., 13f)
- Molecular Formula : C₂₆H₂₈ClN₄O₂
- Key Features : Includes a dihydroquinazoline core and chlorine substituent.
- Bioactivity: Exhibits trypanocidal activity against Trypanosoma brucei (HRMS confirmed: 463.1895 [M+H]+) .
- Comparison : The quinazoline core in 13f provides a planar aromatic system absent in the target compound, likely enhancing DNA intercalation or enzyme inhibition .
Aspartate Aminotransferase Inhibitors
- Example: 1-[4-(1H-Indol-4-yl)piperazin-1-yl]-2-phenylethanone
- Bioactivity: IC₅₀ = 100,000 nM against cytoplasmic aspartate aminotransferase, indicating weak inhibition .
- Comparison : The target compound’s ethoxy-methoxybenzyl group may offer improved steric or electronic complementarity to enzyme active sites compared to the indolyl substituent .
Molecular Weight and Solubility
| Compound | Molecular Weight | Key Substituents | Solubility Inference |
|---|---|---|---|
| Target Compound | ~377.5* | Ethoxy, methoxy | Moderate (polar groups) |
| 1-[4-(1-Benzylpiperidin-4-yl)piperazin... | 377.53 | Benzylpiperidinyl | Low (hydrophobic) |
| 13f (Dihydroquinazoline derivative) | 463.19 | Chlorine, quinazoline | Moderate (chlorine enhances) |
*Estimated based on structural similarity to .
Biological Activity
1-[4-(3-Ethoxy-4-methoxybenzyl)piperazin-1-yl]-2-phenylethanone is a complex organic compound with potential applications in medicinal chemistry and material science. Its structure includes piperazine, phenyl, and ether functional groups, which contribute to its biological activity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C23H30N2O4
- Molecular Weight : 398.5 g/mol
- IUPAC Name : 1-[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Neurotransmitter Receptors : It is suggested that the compound may interact with serotonin and dopamine receptors, influencing neurotransmission pathways that affect mood and cognition.
- Enzyme Inhibition : The compound may also exhibit inhibitory effects on certain enzymes involved in metabolic pathways, contributing to its potential therapeutic effects against neurological disorders .
Biological Activity
Research has indicated several areas where this compound exhibits significant biological activity:
Antimicrobial Activity
Studies have shown that related compounds with similar structural motifs demonstrate antimicrobial properties against various pathogens. For instance, analogues of this compound have been tested for their efficacy against Gram-positive and Gram-negative bacteria, revealing promising results in inhibiting bacterial growth .
| Compound | Target Pathogen | Inhibition (%) |
|---|---|---|
| Compound A | Staphylococcus aureus | 21.65 |
| Compound B | Escherichia coli | 9.42 |
| Compound C | Klebsiella pneumoniae | 14.96 |
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating mood disorders. In vitro studies have indicated that it can modulate serotonin receptor activity, which is crucial for depression and anxiety management .
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Antimicrobial Efficacy : A series of coumarin analogues were tested for their antimicrobial properties, showing that modifications to the phenyl ring could enhance effectiveness against fungi such as Candida albicans . This suggests that structural variations in compounds like this compound could lead to improved antimicrobial agents.
- Neuropharmacological Research : Research focusing on piperazine derivatives demonstrated their ability to influence dopamine pathways, which are critical in the treatment of schizophrenia and other neuropsychiatric disorders . This reinforces the potential utility of the compound in pharmacotherapy.
Q & A
Basic Research Question
- H/C NMR : Key signals include:
- X-ray Crystallography : Use SHELX for structure refinement. Co-crystallize with target proteins (e.g., kinases) to study binding modes .
How can the pharmacokinetic properties (e.g., solubility, metabolic stability) of this compound be optimized?
Advanced Research Question
Strategies :
- Solubility : Introduce polar groups (e.g., hydroxyl or amine) on the benzyl or phenyl rings, as seen in analogs with improved aqueous solubility .
- Metabolic Stability : Replace labile groups (e.g., ethoxy) with bioisosteres (e.g., cyclopropoxy) to reduce CYP450-mediated oxidation. Validate via liver microsome assays .
What computational tools are suitable for predicting the compound’s target interactions?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with tyrosine kinases or GPCRs (common targets for piperazine derivatives) .
- MD Simulations : GROMACS for assessing binding stability over time. Focus on hydrogen bonds between the ethoxy/methoxy groups and active-site residues .
How should researchers design structure-activity relationship (SAR) studies for this compound?
Basic Research Question
SAR Design :
- Synthesize analogs with variations in:
- Test bioactivity in dose-response assays (e.g., IC determination) .
What are the challenges in crystallizing this compound, and how can they be addressed?
Advanced Research Question
Challenges : Low melting points (e.g., 81–98°C in analogs) and polymorphism.
Solutions :
- Use slow evaporation in mixed solvents (e.g., DCM/hexane).
- Co-crystallize with co-formers (e.g., succinic acid) to stabilize lattice structures .
How can researchers differentiate this compound from structurally similar analogs in biological screens?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
